Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-

Medicinal Chemistry Physicochemical Properties Lipophilicity

Source the definitive meta-substituted N-aryl-N'-(2-chloroethyl)urea (CEU) for SAR. Differentiated from the para-isomer (CAS 13908-50-4), this compound offers a distinct electronic profile for mapping pharmacophore tolerance in antimitotic studies. Supplied at 98% purity, enabling rigorous quantitative assays on beta-tubulin alkylation and microtubule depolymerization.

Molecular Formula C10H13ClN2OS
Molecular Weight 244.74 g/mol
CAS No. 102433-61-4
Cat. No. B011116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)-
CAS102433-61-4
Synonyms3-(2-Chloroethyl)-1-[m-(methylthio)phenyl]urea
Molecular FormulaC10H13ClN2OS
Molecular Weight244.74 g/mol
Structural Identifiers
SMILESCSC1=CC=CC(=C1)NC(=O)NCCCl
InChIInChI=1S/C10H13ClN2OS/c1-15-9-4-2-3-8(7-9)13-10(14)12-6-5-11/h2-4,7H,5-6H2,1H3,(H2,12,13,14)
InChIKeyJAQDDUFJBPBWOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- (CAS 102433-61-4): A Meta-Substituted Chloroethyl Urea for Antimitotic Research


Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- (CAS 102433-61-4) is a synthetic, meta-substituted N-aryl-N'-(2-chloroethyl)urea (CEU) derivative. It features a 2-chloroethyl group, which acts as a potential alkylating moiety, and a 3-(methylthio)phenyl group, whose meta-substitution pattern differentiates it from its para-isomer . The compound's molecular formula is C10H13ClN2OS with a molecular weight of 244.74 g/mol. Its primary research context is as a structural analog within the CEU class, which has been investigated for antimitotic and antiproliferative properties [1]. It is commercially available from multiple vendors at purities typically ranging from 95% to 98% for research use .

Why a Generic Chloroethyl Urea Cannot Substitute for Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- (CAS 102433-61-4)


Within the class of N-aryl-N'-(2-chloroethyl)ureas (CEUs), subtle changes in the aryl substituent's position and nature can significantly impact biological activity. Systematic SAR studies on CEUs have established that the substitution pattern on the phenyl ring is a critical determinant of antiproliferative potency [1]. Therefore, the meta-methylthio substitution of CAS 102433-61-4 presents a distinct structural and electronic profile compared to its para-isomer (CAS 13908-50-4) or other CEU analogs . This positional difference can alter molecular interactions with biological targets, such as tubulin, affecting the compound's efficacy and selectivity profile [1]. Simple substitution with a different isomer or an unoptimized CEU would result in a different biological outcome, making this specific compound a non-fungible research tool for studying structure-activity relationships.

Quantitative Differentiation Evidence for Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- (CAS 102433-61-4)


Differential Physicochemical Profile: Computed Lipophilicity of Meta- vs. Para-Methylthio Isomers

The lipophilicity of a molecule, often quantified as LogP, is a key determinant of its absorption, distribution, and membrane permeability. For the target meta-isomer, the computed LogP is 2.39. Its close structural analog, the para-isomer (CAS 13908-50-4), has a computed LogP of 2.39, which is identical based on standard computational models . This indicates that the positional isomerism (meta vs. para) does not result in a computationally distinguishable change in overall lipophilicity according to these standard algorithms, a key insight for interpreting comparative biological data. The significance of this evidence is that observed biological differences between these two isomers would likely stem from electronic or steric factors affecting target binding rather than from simple differences in lipophilicity-driven cellular uptake.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Availability and Purity Specifications for Research Procurement of CAS 102433-61-4

For scientific procurement, the purity of a research compound is a critical and quantifiable parameter. The meta-isomer (CAS 102433-61-4) is commercially available from suppliers with a specified minimum purity of 95% . Another supplier offers the compound at a higher specified purity of 98% . In contrast, the para-isomer (CAS 13908-50-4) is also available at a minimum purity of 95% . This establishes a baseline for procurement: while both isomers are available at comparable high purities suitable for most research applications, the meta-isomer offers a specific purity tier (98%) that provides a higher level of certainty for assays requiring well-defined stoichiometry, which is a differentiating factor for method development or biophysical studies.

Chemical Procurement Research Reagents Purity Analysis

Class-Level Mechanism: Selective Alkylation and Antimitotic Activity of N-Aryl-N'-(2-chloroethyl)ureas

The CEU class, to which the target compound belongs, has been shown in a systematic SAR study to act as a new class of antimitotic agents. These compounds are weak alkylators and are non-DNA-damaging, instead exerting their effect by altering the cytoskeleton via selective alkylation of beta-tubulin, leading to microtubule depolymerization [1]. The study demonstrated that specific structural features are required for significant cytotoxicity: (i) a branched alkyl chain or a halogen at the 4-position of the phenyl ring, (ii) an exocyclic urea function, and (iii) a N'-2-chloroethyl moiety [1]. The target compound, with its 2-chloroethyl group and urea moiety, conforms to the core pharmacophore of this class. While specific data for the 3-methylthio substitution is absent, this class-level evidence provides a strong scientific rationale for its use in exploring antimitotic mechanisms, differentiating it from other alkylating agents like nitrosoureas that act via DNA damage.

Cancer Research Antimitotic Agents Alkylating Agents

Targeted Research Applications for Urea, 3-(2-chloroethyl)-1-(m-(methylthio)phenyl)- (CAS 102433-61-4)


Structure-Activity Relationship (SAR) Studies in CEU Antimitotic Programs

This compound is ideally suited as a specific analog in SAR studies aimed at understanding the impact of meta-substitution on the antimitotic activity of N-aryl-N'-(2-chloroethyl)ureas (CEUs). By comparing its activity against the para-isomer (CAS 13908-50-4) and other CEU derivatives, researchers can precisely map the pharmacophore's tolerance for positional isomerism. Its availability in 98% purity supports rigorous quantitative assays .

Investigation of Tubulin Binding and Microtubule Dynamics

Based on the established class-level mechanism of CEUs, this compound can be used as a tool to study the process of beta-tubulin alkylation and subsequent microtubule depolymerization. Its unique meta-substitution pattern may reveal new insights into the binding pocket's steric and electronic requirements, potentially leading to more selective tubulin ligands [1].

Development of Novel Alkylating Agent Probes

Given the CEU class's characterization as weak, non-DNA-damaging alkylators, CAS 102433-61-4 can serve as a scaffold for developing new chemical probes to study cellular responses to targeted protein alkylation. Its distinct physicochemical profile (cLogP 2.39) compared to other probes allows for controlled studies on cellular uptake and target engagement independent of lipophilicity changes [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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